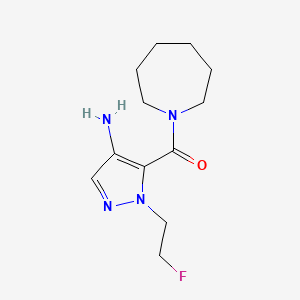

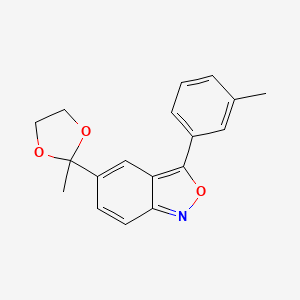

![molecular formula C17H21N3S B2517137 3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 941883-80-3](/img/structure/B2517137.png)

3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

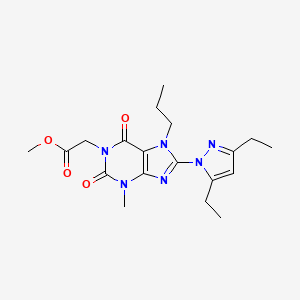

3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, highlighting their potential as antimicrobial and analgesic agents. For instance, the work by Abbas et al. (2016) involved the synthesis of aromatic sulfonamide derivatives, demonstrating their anti-inflammatory and analgesic properties with a safety profile for gastrointestinal systems. This suggests a promising route for developing non-ulcerogenic treatments with analgesic capabilities (Abbas et al., 2016).

Antileishmanial Activity

Research by Marchand et al. (2015) into 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines, including derivatives with a polar moiety at the C-8 position, showed significant activity against Leishmania major. This work highlights the potential for developing antileishmanial drugs from imidazo[1,2-a]pyrazine derivatives, offering insight into structural features beneficial for antiparasitic activity (Marchand et al., 2015).

Water Oxidation Catalysis

A study by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, indicating the application of pyridazine derivatives in catalyzing water oxidation. This research opens the door to potential environmental applications, such as developing efficient catalysts for water-splitting reactions, which are critical for hydrogen production (Zong & Thummel, 2005).

Antirhinovirus Compound

The compound R 61837, which shares a structural motif with the chemical of interest, has been identified as a potent inhibitor of rhinoviruses, providing a basis for developing new antiviral drugs. This research illustrates the potential therapeutic applications of pyridazine derivatives in treating viral infections (Andries et al., 2005).

Antioxidant Properties

The study by Malinka et al. (2002) on pyridothiazine-1,1-dioxide derivatives, including their synthesis and CNS as well as antioxidant properties, suggests potential applications in neurological disorders and oxidative stress management. This research points to the broader pharmacological potential of such compounds, including neuroprotective and antioxidative therapies (Malinka et al., 2002).

Future Directions

The future directions for the research and development of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine and similar compounds seem promising. The obtained results from recent studies quite sustained the strategy and gave a robust opportunity for further development and optimisation of 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors .

Mechanism of Action

Target of action

Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have shown a broad spectrum of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Mode of action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its structural modifications. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical pathways

The affected biochemical pathways can also vary widely depending on the specific pyridazinone derivative and its targets. For instance, some derivatives have been found to possess anti-inflammatory and analgesic properties, suggesting they may interact with pathways involved in inflammation and pain sensation .

Result of action

The molecular and cellular effects of pyridazinone derivatives can be diverse, reflecting their wide range of pharmacological activities. For example, antiplatelet pyridazinone derivatives may prevent platelet aggregation, potentially reducing the risk of blood clots .

Properties

IUPAC Name |

3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGOFHYKRZHFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)

![N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)